molecular formula C18H18ClN5O B2826941 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide CAS No. 899981-39-6

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide

Cat. No. B2826941
CAS RN: 899981-39-6
M. Wt: 355.83
InChI Key: ZQYMTYKNBHIUGL-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .


Molecular Structure Analysis

The triazole ring structure is present as a central structural component in a number of drug classes . The molecular formula of a triazole is C2H3N3 .


Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities and allows them to be used in a wide range of applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound depend on its exact structure. For example, the compound “5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide” has a molecular formula of C10H10ClN5O and a molecular weight of 251.6723 .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been synthesized and screened for their antimicrobial properties. For example, novel 1,2,4-triazole derivatives were prepared and evaluated for their activity against various microorganisms. Some of these compounds displayed good to moderate antimicrobial activities, showcasing the potential of triazole compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Pharmacological Activity

Triazole derivatives have also been explored for their pharmacological activities. For instance, certain triazole derivatives were synthesized and found to inhibit eosinophilia effectively, suggesting a novel approach for treating asthma and related respiratory conditions (Naito et al., 1996).

Chemical Synthesis and Modification

The chemical synthesis and modification of triazole derivatives enable the exploration of their potential applications in various fields. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed for the preparation of triazole-based scaffolds. This method provides a regiocontrolled approach to producing triazole amino acids, which are valuable in synthesizing biologically active compounds and peptidomimetics (Ferrini et al., 2015).

Antibacterial Activity

Further research into triazole derivatives has led to the discovery of compounds with significant antibacterial properties. Novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazoles have been synthesized and tested against bacterial strains, demonstrating their potential as antibacterial agents (Plech et al., 2011).

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the biological system they interact with . They are known to bind with a variety of enzymes and receptors, leading to a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with a specific triazole compound would depend on its exact structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety information .

Future Directions

The future directions in the research and application of triazoles are promising. They are being studied for their antimicrobial, antioxidant, and antiviral potential . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the key areas of focus .

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYMTYKNBHIUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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